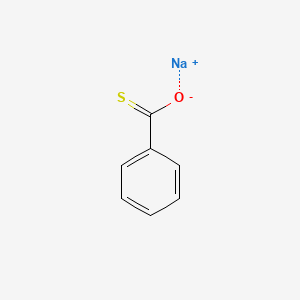
4-(2,4,5-Trichlorophenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,5-Trichlorophenoxy)piperidine is a chemical compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of the trichlorophenoxy group in its structure imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trichlorophenoxy)piperidine typically involves the reaction of 2,4,5-trichlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can further enhance the reaction efficiency. The product is then purified through techniques like recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4,5-Trichlorophenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dechlorinated or partially reduced products.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; basic conditions, often with heating.
Major Products Formed
Oxidation: Quinones, chlorinated phenols.
Reduction: Dechlorinated phenols, partially reduced derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2,4,5-Trichlorophenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its derivatives may exhibit pharmacological activities that are beneficial in treating various medical conditions.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides. It is also used in the synthesis of specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(2,4,5-Trichlorophenoxy)piperidine involves its interaction with specific molecular targets in biological systems. The trichlorophenoxy group can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(2,4,5-Trichlorophenoxy)piperidine can be compared with other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with similar structural features. Both compounds share the trichlorophenoxy group, but differ in their overall structure and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a dichlorophenoxy group. It is less chlorinated compared to this compound and has different chemical properties and uses.
Fenoprop (2,4,5-TP): A phenoxy herbicide with a propionic acid side chain. It shares the trichlorophenoxy group but has a different side chain, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of the trichlorophenoxy group with the piperidine ring, which imparts unique chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C11H12Cl3NO |
|---|---|
Molekulargewicht |
280.6 g/mol |
IUPAC-Name |
4-(2,4,5-trichlorophenoxy)piperidine |
InChI |
InChI=1S/C11H12Cl3NO/c12-8-5-10(14)11(6-9(8)13)16-7-1-3-15-4-2-7/h5-7,15H,1-4H2 |
InChI-Schlüssel |
QEWUTJJYBLRRDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8748699.png)









![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8748800.png)

